molecular formula C19H28N4O2S B5651129 3-[(3R*,4S*)-1-(6-methylthieno[2,3-d]pyrimidin-4-yl)-4-morpholin-4-ylpiperidin-3-yl]propan-1-ol

3-[(3R*,4S*)-1-(6-methylthieno[2,3-d]pyrimidin-4-yl)-4-morpholin-4-ylpiperidin-3-yl]propan-1-ol

Cat. No. B5651129
M. Wt: 376.5 g/mol
InChI Key: AEOHGNOPYMCLRV-WBVHZDCISA-N
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Description

Synthesis Analysis

The synthesis of thieno[2,3-d]pyrimidin-4-yl and related derivatives typically involves multiple steps, including condensation reactions, chlorination, and nucleophilic substitution. For instance, a rapid and green synthetic method has been established for 4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine derivatives, which are important intermediates that inhibit tumor necrosis factor alpha and nitric oxide. This synthesis proceeds from commercially available methyl 3-aminothiophene-2-carboxylate and formamidine acetate through three steps with a total yield of 43% (Lei et al., 2017).

Molecular Structure Analysis

The molecular structure of thieno[2,3-d]pyrimidin derivatives and their interactions can be analyzed using various spectroscopic techniques and theoretical calculations. For example, the structure and relative stability of diastereoisomers and tautomers of certain derivatives have been studied by Density Functional Theory (DFT), revealing insights into their electronic polarization and intramolecular hydrogen bonding (Yancheva et al., 2012).

properties

IUPAC Name

3-[(3R,4S)-1-(6-methylthieno[2,3-d]pyrimidin-4-yl)-4-morpholin-4-ylpiperidin-3-yl]propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N4O2S/c1-14-11-16-18(20-13-21-19(16)26-14)23-5-4-17(15(12-23)3-2-8-24)22-6-9-25-10-7-22/h11,13,15,17,24H,2-10,12H2,1H3/t15-,17+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEOHGNOPYMCLRV-WBVHZDCISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N=CN=C2S1)N3CCC(C(C3)CCCO)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(N=CN=C2S1)N3CC[C@@H]([C@@H](C3)CCCO)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(3R*,4S*)-1-(6-methylthieno[2,3-d]pyrimidin-4-yl)-4-morpholin-4-ylpiperidin-3-yl]propan-1-ol

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